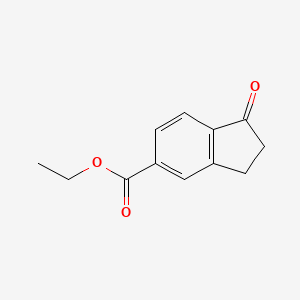

ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Description

Historical Context and Significance of 1-Oxo-2,3-Dihydro-1H-Indene Derivatives

The study and synthesis of 1-oxo-2,3-dihydro-1H-indene derivatives, commonly known as 1-indanones, have a long history, with initial publications on their preparation appearing as early as the 1920s. nih.gov Since then, interest in this class of compounds has grown substantially, driven by their presence in various natural products and their immense utility as synthetic intermediates. guidechem.comresearchgate.net

The significance of 1-indanone (B140024) derivatives is underscored by their diverse and potent biological activities. Extensive research has demonstrated their efficacy as antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer agents. nih.gov Perhaps the most prominent application of the indanone scaffold in medicine is in the treatment of neurodegenerative diseases. nih.gov The drug Donepezil (B133215), an acetylcholinesterase inhibitor used to manage Alzheimer's disease, is a prime example of a successful therapeutic agent built upon the indanone core. mdpi.comnih.gov This success has cemented the 1-indanone skeleton as a critical component in the development of new therapeutic agents. nih.gov

| Indanone Derivative Class | Reported Biological/Industrial Application | Reference Example |

|---|---|---|

| General Substituted 1-Indanones | Antiviral, Anti-inflammatory, Analgesic, Antibacterial | Various derivatives studied since the 1920s. nih.gov |

| Donepezil Analogs | Treatment of Alzheimer's Disease (Acetylcholinesterase Inhibitors) | Donepezil. mdpi.comnih.gov |

| Indanocine | Anticancer (induces apoptosis in drug-resistant cells) | Indanocine. guidechem.com |

| Rasagiline Precursors | Treatment of Parkinson's Disease (Monoamine Oxidase Inhibitor) | Rasagiline. guidechem.com |

| Functionalized Indanones | Dyes, Photochromic Materials, Organic Luminescence | General fine chemicals. guidechem.com |

The Role of Ethyl 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate in Contemporary Chemical Research

While the broader 1-indanone class is extensively studied, this compound serves primarily as a versatile chemical intermediate rather than an end-product. Its structure combines the foundational indanone core with an ethyl carboxylate group on the aromatic ring. This ester functionality is a key handle for synthetic transformations, allowing for the introduction of diverse functional groups.

In contemporary research, such intermediates are crucial for building libraries of compounds for structure-activity relationship (SAR) studies, particularly in drug discovery. researchgate.net The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a wide array of amides, or it can be converted into other functional groups to modulate the molecule's properties, such as solubility, polarity, and ability to interact with biological targets. Therefore, the primary role of this compound is to act as a foundational building block for creating more complex and functionally diverse indanone derivatives.

Structural Features and Inherent Reactivity Potential of the Indanone Ring System

The 1-indanone ring system possesses distinct structural features that dictate its chemical reactivity. It is a bicyclic structure composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. guidechem.com This arrangement results in a planar, rigid scaffold that provides a well-defined orientation for appended functional groups.

The reactivity of the indanone system can be localized to several key areas:

The Carbonyl Group: The ketone at the C-1 position is susceptible to a range of standard carbonyl reactions, including reduction to an alcohol, nucleophilic addition, and condensation reactions.

The α-Methylene Group: The protons on the carbon atom adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can be alkylated or used in condensation reactions (e.g., Claisen-Schmidt condensation) to form new carbon-carbon bonds. nih.gov

The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The position of substitution is influenced by the deactivating nature of the carbonyl group and the directing effects of any other substituents on the ring. The synthesis of the indanone core itself often relies on an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid, highlighting the reactivity of the aromatic ring. nih.govnih.gov

Ring Expansion: The strained five-membered ring can undergo reactions that lead to ring expansion, providing access to seven-membered benzocycloheptenone skeletons. researchgate.net

| Reactive Site | Type of Reaction | Description |

|---|---|---|

| Carbonyl Carbon (C1) | Nucleophilic Addition/Reduction | Reacts with nucleophiles or reducing agents to form alcohols or other derivatives. |

| α-Carbon (C2) | Enolate Chemistry | Acidic protons allow for deprotonation, followed by alkylation or condensation. nih.gov |

| Aromatic Ring (C4-C7) | Electrophilic Aromatic Substitution | Allows for functionalization of the benzene ring, though deactivated by the carbonyl group. |

| C1-C2 Bond | Ring Expansion | Catalytic insertion reactions can expand the five-membered ring to larger systems. researchgate.net |

Overview of Advanced Research Trajectories for this compound

Advanced research involving the indanone scaffold is proceeding along several exciting trajectories, where this compound is poised to serve as a valuable starting material.

One major area of focus is the development of novel, efficient, and sustainable synthetic methodologies. This includes the use of transition-metal catalysis to construct the indanone core and its derivatives, as well as the application of green chemistry techniques such as microwave-assisted synthesis and ultrasound to accelerate reactions and reduce waste. researchgate.netnih.gov

In medicinal chemistry, the indanone scaffold continues to be a platform for designing next-generation therapeutics. Research is focused on creating new agents for neurodegenerative diseases, building upon the success of Donepezil to develop multi-target inhibitors that can engage with enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO). nih.govresearchgate.net Furthermore, the scaffold is being actively investigated for the development of novel anticancer and antimicrobial drugs. nih.govguidechem.com The ethyl 5-carboxylate group is an ideal anchor point for attaching specific pharmacophores or modifying physicochemical properties to optimize drug candidates for these targets.

Finally, the unique photophysical properties of some indanone derivatives have opened avenues in materials science. Researchers are exploring their use in the synthesis of organic dyes, photochromic compounds, and materials for organic light-emitting diodes (OLEDs). guidechem.com The ability to functionalize the aromatic ring, starting from intermediates like this compound, is critical for tuning the electronic and optical properties required for these advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-oxo-2,3-dihydroindene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)9-3-5-10-8(7-9)4-6-11(10)13/h3,5,7H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTFQOHHDYWKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243585 | |

| Record name | Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150969-57-6 | |

| Record name | Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150969-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydro-1-oxo-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1 Oxo 2,3 Dihydro 1h Indene 5 Carboxylate and Its Analogs

Strategic Retrosynthetic Analysis of the 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate Core

A logical retrosynthetic analysis of the target molecule, ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, primarily involves disconnections that lead to readily available starting materials. The most common strategy is the disconnection of the C4-C5 bond of the cyclopentanone (B42830) ring, which corresponds to an intramolecular Friedel-Crafts acylation. This approach identifies 3-(4-ethoxycarbonylphenyl)propanoic acid or its corresponding acyl chloride as a key precursor. This precursor, in turn, can be conceptually derived from simpler aromatic compounds through standard synthetic transformations.

Alternative retrosynthetic strategies can be envisioned, although they are often more complex. For instance, a disconnection across the C3a-C4 and C2-C3 bonds could suggest a [4+1] cycloaddition approach, while a Nazarov cyclization pathway would involve the retrosynthesis of a divinyl ketone precursor. Palladium-catalyzed annulation strategies offer another avenue, typically involving the disconnection of two carbon-carbon bonds formed in the cyclization step, leading back to a substituted aromatic compound and a suitable coupling partner.

Development and Optimization of Classical Cyclization Routes

Friedel-Crafts Acylation Strategies in Indanone Synthesis

The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. beilstein-journals.org This reaction typically involves the cyclization of a 3-arylpropanoic acid or its more reactive acyl chloride derivative in the presence of a strong acid catalyst. beilstein-journals.orgmasterorganicchemistry.com While direct cyclization of the carboxylic acid is possible, it often requires harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA) or methanesulfonic acid. d-nb.infonih.gov The use of the corresponding acyl chloride allows for milder reaction conditions, typically employing a Lewis acid catalyst like aluminum chloride (AlCl₃). beilstein-journals.orgnih.gov

A pertinent example is the synthesis of 5-chloro-2-methoxycarbonyl-1-indanone, an important intermediate for the insecticide indoxacarb. asianpubs.org This synthesis starts with a Friedel-Crafts acylation of chlorobenzene (B131634) to produce 3-chloro-3-oxopropanoic acid, which is then cyclized in the presence of concentrated sulfuric acid to yield 5-chloro-1-indanone. asianpubs.org Subsequent carboxymethylation at the 2-position provides the desired product. asianpubs.org This strategy highlights the viability of the Friedel-Crafts approach for producing substituted indanones.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Arylpropanoic Acids | Polyphosphoric acid (PPA), heat | 1-Indanones | Varies | d-nb.info |

| 3-Arylpropionyl Chlorides | AlCl₃, solvent | 1-Indanones | Generally Good | beilstein-journals.org |

| Chlorobenzene | 1. Succinic anhydride (B1165640), AlCl₃; 2. H₂SO₄ | 5-Chloro-1-indanone | ~70 (cyclization) | asianpubs.org |

Nazarov Cyclization Approaches

The Nazarov cyclization is a powerful method for the construction of cyclopentenones, involving the 4π-electrocyclization of a divinyl ketone precursor under acidic conditions. wikipedia.org This methodology can be adapted for the synthesis of indanones. The presence of an ester group on the divinyl ketone substrate can have a remarkable effect on the regioselectivity of the cyclization, influencing the position of the double bond in the resulting cyclopentenone. rsc.orgresearchgate.netbohrium.com

For the synthesis of a 1-indanone (B140024) core, the initial cyclopentenone product of the Nazarov cyclization would require subsequent reduction of the double bond. The regioselectivity of the double bond formation is a critical aspect, and it has been shown to be influenced by the substitution pattern at the α-position and the geometry of the alkene in the divinyl ketone precursor. rsc.orgresearchgate.netbohrium.com For divinyl ketones bearing an ester group at the β-position, an aromatic group at the α-position with E-olefin geometry typically leads to a cyclopentenone where the double bond is not in conjugation with the ester. rsc.orgresearchgate.netbohrium.com Conversely, a Z-olefin geometry results in a conjugated system. rsc.orgresearchgate.netbohrium.com

| Substrate Type | Key Feature | Outcome | Reference |

|---|---|---|---|

| Divinyl ketone with β-ester and α-aryl (E-olefin) | Geometry of the double bond | Non-conjugated cyclopentenone | rsc.orgresearchgate.netbohrium.com |

| Divinyl ketone with β-ester and α-aryl (Z-olefin) | Geometry of the double bond | Conjugated cyclopentenone | rsc.orgresearchgate.netbohrium.com |

| Divinyl ketone with β-ester and α-alkyl (E-olefin) | Nature of the α-substituent | Conjugated cyclopentenone | rsc.orgresearchgate.netbohrium.com |

Palladium-Catalyzed Annulation and Cyclization Methodologies

Palladium-catalyzed reactions have emerged as versatile tools for the construction of complex cyclic systems. For the synthesis of 5-substituted indanones, a notable approach is the Suzuki-Miyaura cross-coupling reaction. This methodology allows for the functionalization of a pre-existing indanone core. A study demonstrated the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone (B130187) with various boronic acids to yield the corresponding 5-substituted indanone derivatives. researchgate.net This strategy provides a robust route for synthesizing structurally diverse compounds with potential applications in medicinal chemistry. researchgate.net

This approach is highly relevant for the synthesis of this compound, as a boronic acid containing the desired ethoxycarbonyl group could be coupled with 5-bromo-1-indanone. The efficiency and versatility of the Suzuki-Miyaura reaction make it a powerful tool for the late-stage functionalization of the indanone scaffold. researchgate.net

| Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-1-indanone | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-Phenyl-1-indanone | researchgate.net |

| 5-Bromo-1-indanone | 4-Methoxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-(4-Methoxyphenyl)-1-indanone | researchgate.net |

| 5-Bromo-1-indanone | 4-Ethylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 5-(4-Ethylphenyl)-1-indanone | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of indanone synthesis, this has led to the exploration of alternative reaction media, catalysts, and energy sources.

Solvent-Free and Catalyst-Free Methodologies

A significant advancement in the green synthesis of indenones, the unsaturated precursors to indanones, is the development of a mechanochemical solvent-free method. This approach involves the triflic anhydride (Tf₂O)-induced cyclization of aromatic carboxylic acids and alkynes at room temperature. nih.govacs.org This protocol offers several advantages, including mild reaction conditions, high efficiency, and the potential for scalable synthesis, providing a sustainable route to diverse indenones. nih.govacs.org While this method yields an indenone, a simple reduction step would provide the corresponding indanone.

Furthermore, research has focused on developing metal-free and additive-free conditions for indanone synthesis. For instance, a facile method for the synthesis of indanones was developed using L-proline as an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes. rsc.org Although this specific precursor is not directly applicable to the target molecule, it demonstrates the principle of using organocatalysis to achieve greener synthetic pathways. The development of catalyst-free methods, often promoted by thermal or photochemical conditions, is an ongoing area of research aimed at further enhancing the sustainability of indanone synthesis. consensus.app

Microwave and Ultrasound Assisted Synthesis

Non-conventional energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatic rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

Microwave-assisted synthesis has been successfully employed for the intramolecular Friedel-Crafts acylation to produce 1-indanones. For instance, the cyclization of 3-arylpropionic acids can be achieved in significantly reduced reaction times and with improved yields when conducted under microwave irradiation in the presence of a suitable catalyst. nih.gov A study on the synthesis of 1-indanone derivatives demonstrated that complete conversion of the starting material could be achieved in just 60 minutes at 80°C under microwave conditions, a significant improvement over the lengthy reaction times required at room temperature. ruc.dk Another report highlights the silver nitrate-promoted C-C coupling of 1,3-indanedione monotosylhydrazones with arylboronic acids under microwave conditions to yield 3-arylindan-1-ones in excellent yields, accelerating the synthesis of biologically relevant compounds. orgsyn.org

Ultrasound-assisted synthesis has also proven effective for the preparation of indanone derivatives. The application of high-intensity ultrasound can facilitate the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.gov Research has demonstrated the successful synthesis of 2-benzylidene-1-indanone (B110557) derivatives using an ultrasonic probe as a nonconventional activation method, which resulted in shorter reaction times and better yields compared to conventional methods. anton-paar.comresearchgate.net

| Methodology | Typical Reaction Time | Key Advantages | Example Reaction |

|---|---|---|---|

| Conventional Heating | Several hours to days | Well-established and widely used | Friedel-Crafts acylation of 3-arylpropionic acids |

| Microwave-Assisted | Minutes to a few hours | Rapid heating, increased reaction rates, higher yields | Synthesis of 3-arylindan-1-ones from 1,3-indanedione monotosylhydrazones orgsyn.org |

| Ultrasound-Assisted | Minutes to a few hours | Improved mass transfer, enhanced reaction rates, can initiate reactions at lower temperatures | Synthesis of 2-benzylidene-1-indanone derivatives anton-paar.comresearchgate.net |

Sustainable Reagent Selection and Byproduct Management

The principles of green chemistry are increasingly influencing the design of synthetic routes, encouraging the use of less hazardous chemicals and the minimization of waste. In the context of synthesizing this compound and its analogs, a focus on sustainable reagent selection and effective byproduct management is crucial.

One of the most common methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids. nih.gov While effective, this reaction traditionally requires strong and often corrosive acids like polyphosphoric acid or aluminum chloride, which generate significant amounts of waste. nih.govanton-paar.com More environmentally benign approaches are being developed. For example, a metal-free method for the synthesis of indanones has been reported using L-proline as an efficient and environmentally friendly catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde. taylorfrancis.com This approach offers a greener synthetic pathway to indanone scaffolds with good to excellent yields. taylorfrancis.com

The direct dehydrative cyclization of 3-arylpropionic acids is preferable to the corresponding acid chlorides as it produces water as the only byproduct. nih.gov The development of reusable catalysts for this transformation is a key area of research. Metal triflates, for instance, have been used as recyclable catalysts for the intramolecular Friedel-Crafts acylation in triflate-anion containing ionic liquids under microwave irradiation, allowing for a more sustainable process. researchgate.netchimia.ch

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch processing, particularly for the efficient and safe production of fine chemicals and pharmaceuticals. ucl.ac.uk The key benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents or intermediates, and the potential for straightforward scalability. ucl.ac.ukresearchgate.net

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of flow chemistry are highly applicable to its production. The intramolecular Friedel-Crafts acylation, a key step in many indanone syntheses, can be advantageously performed in a flow reactor. anton-paar.comdoaj.org The superior heat transfer in microreactors allows for better temperature control, which can minimize the formation of byproducts often seen in large-scale batch reactions. ucl.ac.uk

Stereoselective Synthesis of Chiral Indanone Analogs

The synthesis of enantiomerically pure chiral indanones is of great importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. Several advanced methodologies have been developed for the stereoselective synthesis of these valuable compounds.

Asymmetric catalysis, using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach for the synthesis of chiral molecules. A variety of transition metal-catalyzed reactions have been developed for the asymmetric synthesis of indanones.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives has been shown to be an effective method for the enantioselective synthesis of chiral 3-aryl-1-indanones. bohrium.com This protocol, utilizing a simple chiral ligand, provides access to a range of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. bohrium.com Another rhodium-catalyzed approach involves the asymmetric isomerization of racemic α-arylpropargyl alcohols to yield β-chiral indanones with high enantioselectivity, achieved through the use of a novel axially chiral bisphosphine ligand. nih.gov

Palladium-catalyzed reactions have also been instrumental in the asymmetric synthesis of indanones. For example, a palladium-catalyzed asymmetric carbon-carbon bond activation/carbonylation of cyclobutanones with carbon monoxide provides chiral indanones bearing a quaternary carbon stereocenter in good yields and with excellent enantiomeric ratios. bohrium.com

| Catalyst System | Reaction Type | Product | Key Features |

|---|---|---|---|

| Rhodium / Chiral Monophosphine Ligand | Intramolecular 1,4-Addition | Chiral 3-aryl-1-indanones | High yields and excellent enantioselectivities bohrium.com |

| Rhodium / Axially Chiral Bisphosphine Ligand | Asymmetric Isomerization | β-chiral indanones | High enantioselectivity from racemic starting materials nih.gov |

| Palladium / Chiral Ligand | C-C Bond Activation/Carbonylation | Chiral indanones with quaternary stereocenters | Good yields and excellent enantiomeric ratios bohrium.com |

In addition to transition metal catalysis, organocatalysis and the use of chiral auxiliaries represent powerful strategies for the stereoselective synthesis of chiral indanone analogs.

Organocatalysis, the use of small organic molecules as catalysts, has seen rapid development and offers a complementary approach to metal-based catalysts. An organocatalytic multicomponent cascade reaction involving a Michael reaction followed by a Henry-acetalization sequence has been described for the highly enantioselective preparation of drug-like oxa-spirocyclic indanone derivatives. This method yields chiral spirocyclic backbones with four contiguous stereogenic centers in good yields and high stereoselectivities. In another example, a squaramide-catalyzed cascade Mannich/cyclization reaction of 1-indanone-derived isothiocyanates has been used for the enantioselective construction of bispirocyclic indanone–thioimidazolidine–oxindoles with excellent diastereo- and enantioselectivities. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to afford the enantiomerically enriched product. This strategy provides a reliable method for controlling stereochemistry. For instance, an indene-based thiazolidinethione chiral auxiliary, prepared from commercially available trans-1-amino-2-indanol, has been shown to be highly effective in acetate (B1210297) aldol (B89426) reactions, yielding products with excellent diastereoselectivity. The use of chiral auxiliaries allows for a predictable and controllable introduction of chirality into the indanone framework, which can then be further elaborated.

Mechanistic Investigations of Reactivity and Transformations of Ethyl 1 Oxo 2,3 Dihydro 1h Indene 5 Carboxylate

Exploration of Nucleophilic and Electrophilic Reactivity at the Indanone Moiety

The reactivity of the indanone moiety in ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is characterized by a duality of electrophilic and nucleophilic centers. The carbonyl carbon (C1) is inherently electrophilic due to the polarization of the C=O bond, making it susceptible to attack by various nucleophiles.

Conversely, the α-carbon (C2) possesses acidic protons that can be abstracted by a base to form a nucleophilic enolate intermediate. The formation of this enolate is a critical step in many carbon-carbon bond-forming reactions. For instance, in a reaction analogous to the synthesis of the corresponding methyl ester, the indanone can be deprotonated with a strong base like sodium hydride, and the resulting enolate can act as a nucleophile, attacking an electrophile such as dimethyl carbonate. nih.gov This enolate formation and subsequent reaction underscore the nucleophilic character at the C2 position. The presence of the electron-withdrawing ethyl carboxylate group on the aromatic ring enhances the acidity of the α-protons, facilitating enolate formation.

Electrophilic Center: The carbonyl carbon (C1) readily reacts with nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).

Nucleophilic Center: The α-carbon (C2), upon deprotonation, forms an enolate that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, esters).

Carbonyl Reactivity and Derivatization via Condensation Reactions

The carbonyl group at C1 is a key functional handle for derivatization, particularly through condensation reactions. These reactions typically involve the formation of a carbon-carbon or carbon-heteroatom double bond and are fundamental in synthetic organic chemistry.

Aldol (B89426) and Claisen-type Condensations: Under basic conditions, the enolate of this compound can react with other carbonyl compounds. In a self-condensation reaction, it can attack the electrophilic carbonyl carbon of another molecule, leading to an aldol adduct. More synthetically useful are mixed aldol condensations with non-enolizable aldehydes (e.g., benzaldehyde) to prevent product mixtures.

Similarly, Claisen-type condensations with esters are possible. The reaction of the indanone enolate with an ester like diethyl carbonate would lead to the formation of a β-keto ester at the C2 position, a common strategy for introducing further functionality. The base-catalyzed condensation of two esters to yield a β-keto-ester product is a well-established transformation. researchgate.net

Knoevenagel Condensation: The indanone can also undergo Knoevenagel condensation with aldehydes, typically catalyzed by a weak base like an amine. This reaction involves the active methylene (B1212753) group at C2 reacting with an aldehyde to form an α,β-unsaturated ketone derivative, often referred to as an indenylidene. This approach is widely used for synthesizing chalcone-like structures from indanones. rsc.org

A summary of representative condensation reactions is presented in Table 1.

Table 1: Potential Condensation Reactions and Products

| Reaction Type | Reactant | Catalyst | Product Type |

|---|---|---|---|

| Mixed Aldol | Benzaldehyde | Base (e.g., NaOH) | 2-Benzylidene-1-indanone (B110557) derivative |

| Claisen | Diethyl carbonate | Base (e.g., NaOEt) | Ethyl 1-oxo-2-(ethoxycarbonyl)-2,3-dihydro-1H-indene-5-carboxylate |

| Knoevenagel | Aromatic Aldehyde | Amine (e.g., Piperidine) | 2-Arylmethylene-1-indanone derivative |

Aromatic Substitution Patterns and Regioselectivity in the Indene Core

The benzene (B151609) ring of the indanone core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is directed by the combined electronic effects of the existing substituents: the annulated keto-alkyl ring portion and the ethyl carboxylate group at C5.

Ethyl Carboxylate Group (-COOEt): This is a deactivating, meta-directing group. It withdraws electron density from the ring via resonance and inductive effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself, which are C4 and C6.

Considering the directing effects on the available positions (C4, C6, C7):

Position C4: Is meta to the -COOEt group and ortho to the C3a alkyl carbon. Both effects could direct an electrophile here, although the deactivating nature of the carboxylate is strong.

Position C6: Is meta to the -COOEt group and meta to the C7a keto-carbon. This position is strongly favored by both deactivating groups.

Position C7: Is ortho to the C7a keto-carbon and para to the C3a alkyl carbon. Steric hindrance from the adjacent five-membered ring and the deactivating effect of the proximate carbonyl group make this position less favorable.

Therefore, electrophilic substitution (e.g., nitration, halogenation) is predicted to occur predominantly at the C6 position , which is electronically favored by the directing effects of both existing substituents. Substitution at C4 would be a minor product.

Ring-Opening and Ring-Expansion Transformations of the Indanone System

The strained five-membered ring of the indanone system can undergo synthetically valuable ring-expansion reactions to form larger, more complex carbocyclic and heterocyclic frameworks.

Baeyer-Villiger Oxidation: A classic transformation for cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into a lactone (a cyclic ester) using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group. For 1-indanone (B140024), two possible products can be formed depending on which bond migrates: the bond to the more substituted (benzylic) carbon (C7a) or the bond to the less substituted (methylene) carbon (C2). The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org In this case, the benzylic C7a-C1 bond is more likely to migrate, leading to the formation of a six-membered lactone, a dihydrocoumarin (B191007) derivative.

Beckmann Rearrangement: The indanone can be converted to its corresponding oxime by reaction with hydroxylamine. This oxime can then undergo a Beckmann rearrangement upon treatment with acid (e.g., polyphosphoric acid) or other reagents like tosyl chloride. masterorganicchemistry.comwikipedia.org This reaction expands the ring by inserting the nitrogen atom, converting the cyclic ketone into a lactam. For 1-indanone oxime, the rearrangement typically involves the migration of the aryl group (anti-periplanar to the leaving group on the nitrogen), resulting in the formation of a dihydroquinolinone derivative. nih.govacs.orgnih.gov

Metal-Catalyzed Ring Expansions: Transition metal catalysis offers modern alternatives for ring expansion. Rhodium-catalyzed reactions have been developed to insert two-carbon units, such as ethylene (B1197577) or alkynes, into the C1-C2 bond of 1-indanones. rsc.orgscispace.com This "cut-insert-sew" strategy provides access to benzannulated seven-membered carbocycles (benzocycloheptenones), which are valuable synthetic intermediates. rsc.org

Table 2: Ring-Expansion Reactions of the Indanone Core

| Reaction Name | Reagent(s) | Product Type |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | Dihydrocoumarin (6-membered lactone) |

| Beckmann Rearrangement | 1. NH2OH; 2. Acid (e.g., PPA) | Dihydroquinolinone (6-membered lactam) |

| Rh-Catalyzed Insertion | Ethylene, [Rh(C2H4)2Cl]2 | Benzocycloheptenone (7-membered carbocycle) |

Radical Pathways and Photochemical Reactivity Studies

The indanone structure is also amenable to reactions proceeding through radical or photo-excited intermediates.

Radical Halogenation: The benzylic C3 position is susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator. However, the reactivity of the α-keto methylene protons at C2 often complicates selectivity. Photochemical bromination of 1-indanone itself has been shown to yield a complex mixture of products, including dibromoindenone and dibromoindanone derivatives, indicating that both radical substitution and subsequent elimination/addition pathways are operative. tubitak.gov.tr

Photochemical (Norrish) Reactions: As a ketone, this compound can undergo photochemical reactions upon UV irradiation. The most common of these are the Norrish Type I and Type II reactions. wikipedia.orgchem-station.comresearchgate.netscispace.com

Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond. For the indanone, this would mean cleavage of either the C1-C2 or C1-C7a bond, generating a biradical intermediate. This biradical can then undergo various subsequent reactions, including decarbonylation or recombination. scispace.com

Norrish Type II: This process requires the presence of a γ-hydrogen atom that can be abstracted intramolecularly by the excited carbonyl group. In the title compound, the ethyl group of the ester at C5 has γ-hydrogens. Intramolecular hydrogen abstraction would lead to a 1,4-biradical, which could then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an alkene and an enol. wikipedia.org Photochemical cyclization via 1,5-hydrogen migration involving an ortho-alkyl substituent on a phenyl ketone is a known route to forming 1-indanones. nih.govacs.org

Metal-Catalyzed Functionalization of this compound

Transition metal catalysis provides powerful tools for the selective functionalization of the indanone scaffold. Palladium and rhodium are particularly effective in catalyzing C-C and C-heteroatom bond formations.

Directing-group-assisted C-H activation is a prominent strategy for regioselective functionalization. In the indanone system, the carbonyl oxygen can act as a coordinating directing group, enabling the activation of specific C-H bonds.

Aromatic C-H Activation: The ortho-C-H bonds on the aromatic ring (C6 and C4) can be targeted. Rhodium(III)-catalyzed C-H activation, often directed by the carbonyl group, has been used to achieve annulative coupling of indanones with alkynes or diazo compounds. rsc.orgresearchgate.net This strategy allows for the construction of highly functionalized, fused polycyclic systems. For the title compound, the C-H bond at the C6 position is the most likely candidate for such activation due to electronic factors and its ortho relationship to the directing carbonyl group's point of attachment.

Aliphatic C-H Activation: While less common, activation of the aliphatic C-H bonds at C2 is also possible. Palladium-catalyzed asymmetric alkylation of indanone-derived β-ketoesters demonstrates the ability to functionalize the C2 position under metal catalysis. mdpi.com Other metal-catalyzed approaches, such as those involving carbene insertion, can also target the C-H bonds of the five-membered ring.

The development of these strategies allows for the late-stage functionalization of the indanone core, providing efficient access to complex molecular architectures from a common intermediate. researchgate.netnih.govorganic-chemistry.orgresearchgate.net

Cross-Coupling Reactions at the Ester or Indanone Ring (e.g., Suzuki-Miyaura)

The functionalization of the indanone core, particularly at the 5-position, through palladium-catalyzed cross-coupling reactions represents a significant strategy for the synthesis of a diverse range of derivatives. While direct cross-coupling on this compound itself is not extensively documented, studies on analogous 5-halo-1-indanone systems provide valuable insights into the reactivity of this scaffold. The Suzuki-Miyaura reaction, in particular, has been successfully employed to forge carbon-carbon bonds at the aromatic ring of the indanone moiety.

Detailed research has demonstrated the feasibility of coupling 5-bromo-1-indanone (B130187) with various arylboronic acids. researchgate.net This transformation allows for the introduction of substituted phenyl groups at the 5-position, yielding 5-aryl-2,3-dihydro-1H-inden-1-one derivatives. These reactions are typically catalyzed by a palladium complex in the presence of a base. The efficiency and versatility of this method make it a robust route for creating structurally diverse compounds that could have potential applications in medicinal chemistry. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide (in this case, a 5-halo-indanone) to a palladium(0) complex. This is followed by transmetalation with the boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The following table summarizes the results of a study on the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with different arylboronic acids. researchgate.net

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 95 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | - |

| 3 | 4-Thiomethylphenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | - |

| 4 | 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | - |

| Yields for entries 2-4 were not explicitly stated in the available abstract. |

While the Suzuki-Miyaura reaction is a prominent example, other palladium-catalyzed cross-coupling reactions could potentially be applied to functionalize the indanone ring system. These include:

Heck Reaction: This reaction could potentially be used to introduce alkenyl groups at the 5-position of a halo-indanone. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This method would allow for the installation of alkynyl moieties, providing a gateway to further synthetic transformations. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction could be employed to form carbon-nitrogen bonds, introducing a variety of amino groups at the indanone core. wikipedia.org

Derivatization and Structural Modification Strategies

Synthesis of Substituted Indanone Derivatives for Structure-Reactivity Correlation Studies

The synthesis of a library of substituted indanone derivatives is fundamental for establishing structure-reactivity relationships (SAR). By systematically altering substituents on the indanone core, researchers can probe how electronic and steric factors influence the molecule's chemical behavior and biological activity.

A common strategy involves the modification of the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are effective for introducing new carbon-carbon bonds at specific positions. A study demonstrated the successful coupling of 5-bromo-1-indanone (B130187) with various boronic acids, including phenylboronic acid and its substituted analogs (4-methoxy, 4-thiomethyl, and 4-ethylphenyl), to yield the corresponding 5-substituted indanone derivatives. researchgate.net This approach allows for the introduction of a wide array of aryl groups, enabling fine-tuning of the molecule's properties. researchgate.net

Another approach involves condensation reactions. Aldol (B89426) condensation of 1-indanone (B140024) derivatives with various substituted benzaldehydes is a widely used method to synthesize 2-benzylidene-1-indanone (B110557) derivatives. nih.govnih.gov These reactions, typically catalyzed by acid or base, allow for the introduction of diverse substituents on the benzylidene moiety, which has been shown to be crucial for modulating anti-inflammatory activity. nih.gov The synthesis of these derivatives allows for systematic studies on how different substitution patterns on both the indanone and the benzylidene rings affect their biological profiles. nih.govnih.gov

Table 1: Examples of Substituted Indanone Derivatives and Synthetic Methods

| Starting Material | Reagent/Reaction Type | Product Type | Purpose/Study |

|---|---|---|---|

| 5-Bromo-1-indanone | Arylboronic acids (Suzuki Coupling) | 5-Aryl-1-indanone derivatives | Structure-Activity Relationship researchgate.net |

| 6-Hydroxy-1-indanone | Substituted benzaldehydes (Aldol Condensation) | 2-Benzylidene-6-hydroxy-1-indanone derivatives | Anti-inflammatory agents nih.gov |

Chemical Modifications at the Ester Group (e.g., hydrolysis, transesterification, amide formation)

The ethyl carboxylate group at the C-5 position is a prime site for chemical modification, offering pathways to key functional groups like carboxylic acids, amides, and other esters.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible process, usually requiring a large excess of water to drive the reaction to completion. libretexts.org Conversely, base-promoted hydrolysis, also known as saponification, uses a stoichiometric amount of a base (e.g., NaOH or KOH) and is an irreversible reaction that yields a carboxylate salt, which is then acidified in a separate step to produce the free carboxylic acid. libretexts.org This carboxylic acid derivative is a crucial intermediate for further modifications, such as amide bond formation.

Transesterification: This process involves converting the ethyl ester into a different ester by reaction with another alcohol. Transesterification can be catalyzed by acids (e.g., H₂SO₄) or bases (e.g., sodium alkoxide). masterorganicchemistry.com The reaction's equilibrium is typically shifted towards the desired product by using the new alcohol as the solvent. masterorganicchemistry.com Metal triflates, such as Sc(OTf)₃, have also been shown to be effective catalysts for the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of methyl, isopropyl, or allyl esters. organic-chemistry.org

Amide Formation: The synthesis of amides from the parent ester can be achieved through several routes. One common method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid, which is then coupled with an amine. libretexts.orgkhanacademy.orgyoutube.com The coupling of the carboxylic acid and amine often requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the reaction under mild conditions. libretexts.orgyoutube.com Direct conversion from the ester to the amide is also possible by heating the ester with an amine (ammonolysis), although this reaction can be less efficient than the two-step route and may require more forcing conditions. khanacademy.orgyoutube.com

Functionalization of the Indanone Ring at C-2 and C-3 Positions

The C-2 and C-3 positions of the indanone ring, being α and β to the carbonyl group, are key sites for functionalization, leading to a wide range of structurally diverse derivatives. The active methylene (B1212753) group at the C-2 position is particularly reactive.

One of the most common reactions at the C-2 position is the Knoevenagel condensation, where the indanone is reacted with an aldehyde or ketone in the presence of a weak base. This reaction is frequently used to introduce an arylidene substituent, forming 2-arylidene-1-indanones. nih.gov These compounds serve as important intermediates and have shown significant biological activity themselves. nih.govnih.gov

The indanone scaffold can also be functionalized at both the C-2 and C-3 positions simultaneously. A rhodium-catalyzed tandem reaction has been developed for the one-pot synthesis of 2,3-disubstituted indanones from arylboronic acids and internal alkynes. organic-chemistry.orgacs.org This method proceeds under mild, ligand-free conditions using water as the solvent, offering an environmentally friendly route to complex indanones with good to excellent yields. organic-chemistry.org

Furthermore, the C-2 position can be involved in annulation reactions. For example, 2-carbonyl-1-indanones can react with alkynes in the presence of a manganese catalyst to form fused tricyclic systems. nih.gov The regioselectivity of this addition depends on the substituent at the 2-carbonyl position. nih.gov

Construction of Fused and Spiro-Heterocyclic Systems Incorporating the Indanone Scaffold

The rigid indanone framework is an excellent building block for the synthesis of more complex polycyclic systems, including fused and spiro-heterocycles, which are prevalent in natural products and pharmacologically active molecules. nih.govscispace.comrsc.org

Fused Systems: Fused heterocycles are constructed by sharing one or more bonds of the indanone ring. A variety of annulation strategies have been developed. For example, 2-arylidene-1-indanones can react with 6-aminopyrimidines in the presence of an acid catalyst to build indeno-fused pyridopyrimidine scaffolds. rsc.org Another strategy involves the reaction of ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate with o-phenylenediamine (B120857) or thiosemicarbazide (B42300) to prepare fused benzo[d]imidazole and 1,2,4-triazin-5(2H)-one systems, respectively. nih.gov α-Bromo indanones are also valuable precursors for synthesizing fused thiazole (B1198619) rings by reacting with thioamides or thiourea. researchgate.net

Spiro-Heterocyclic Systems: Spiro compounds contain two rings connected by a single common atom. The carbonyl group of the indanone is a common site for initiating spirocyclization. For instance, novel spiro indanone fused pyrano[3,2-c]chromene derivatives have been synthesized with high diastereoselectivity via an oxa-hetero-Diels–Alder reaction between 2-arylidene-1,3-indandiones and 3-vinyl-2H-chromenes. rsc.org The C-2 position of 1,3-indandione (B147059) is often the spiro center in these constructions. rsc.orgbeilstein-journals.org Additionally, multi-component reactions have been developed to create highly complex spiro-imidazo pyridine-indene derivatives from 1,3-indandione, diamines, and other reagents in a one-pot synthesis. nih.gov

Table 2: Examples of Fused and Spiro-Heterocyclic Systems from Indanone Scaffolds

| Indanone Precursor | Reaction Type | Resulting System | Reference |

|---|---|---|---|

| 2-Arylidene-1-indanone | Annulation with aminopyrimidine | Fused Indeno-pyridopyrimidine | rsc.org |

| α-Bromo indanone | Cyclocondensation with thiourea | Fused Indeno-thiazole | researchgate.net |

| 2-Arylidene-1,3-indandione | Hetero-Diels–Alder | Spiro Pyrano[3,2-c]chromene | rsc.org |

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation and Conformational Analysis

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry, Electronic Structure, and Spectroscopic Predictions

Elucidation of Reaction Mechanisms via Transition State Calculations

Understanding the formation of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and its subsequent reactions is crucial for optimizing synthetic routes and predicting potential products. Transition state (TS) calculations, primarily using Density Functional Theory (DFT), are a powerful tool for mapping out reaction pathways and determining the kinetics and thermodynamics of chemical transformations.

For instance, the synthesis of the indanone core often involves intramolecular cyclization reactions, such as Friedel-Crafts acylation. researchgate.netnih.gov Computational modeling of these reactions for substrates leading to this compound would involve the following steps:

Reactant and Product Optimization: The geometries of the starting materials and the final indanone product are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation is performed on the TS structure to confirm it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

Energy Barrier Calculation: The energy difference between the transition state and the reactants provides the activation energy barrier, which is crucial for determining the reaction rate.

By performing these calculations, researchers can investigate various aspects of the reaction mechanism, such as the regioselectivity of the cyclization, the effect of catalysts, and the potential for side reactions. A hypothetical reaction pathway for the formation of an indanone is presented in the table below.

| Step | Description | Key Computational Parameter |

| 1 | Formation of Acylium Ion | Gibbs Free Energy of Formation |

| 2 | Electrophilic Attack on Aromatic Ring | Transition State Energy (Ea) |

| 3 | Proton Transfer | Transition State Energy (Ea) |

| 4 | Ring Closure | Transition State Energy (Ea) |

This table is illustrative and represents a general mechanism for indanone formation.

Conformational Landscape Analysis and Energy Minima

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. This compound has conformational flexibility arising from the puckering of the five-membered dihydroindene ring and the rotation around the single bonds of the ethyl carboxylate side chain.

Conformational analysis aims to identify all stable conformers (local energy minima) and the transition states that separate them. This provides a comprehensive picture of the molecule's conformational landscape. The general workflow for such an analysis includes:

Conformational Search: A systematic or stochastic search is performed to generate a wide range of possible conformations.

Geometry Optimization: Each of these initial structures is then optimized using a suitable level of theory (e.g., DFT with a specific functional and basis set) to find the nearest local energy minimum.

Energy Ranking: The energies of all optimized conformers are calculated and ranked to identify the most stable structures. The global minimum is the conformer with the lowest energy.

Thermodynamic Properties: From the vibrational frequencies calculated for each conformer, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined, allowing for the prediction of the relative populations of conformers at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| A (Global Minimum) | 0.00 | C4-C5-C(O)O-C |

| B | 1.25 | C4-C5-C(O)O-C |

| C | 2.50 | C4-C5-C(O)O-C |

This is a hypothetical data table illustrating the potential for different conformers and their relative energies. The specific dihedral angles would need to be defined based on the atom numbering of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides a powerful means of predicting spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for this purpose. nih.govrsc.org The process involves:

Geometry Optimization: The first step is to obtain an accurate 3D structure of the molecule, typically the lowest energy conformer, as chemical shifts are sensitive to geometry.

Shielding Tensor Calculation: The GIAO-DFT calculation is then performed on the optimized geometry to compute the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). A linear scaling approach is often used to improve the accuracy of the predicted shifts by correcting for systematic errors in the computational method. youtube.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. nih.govmdpi.com This is done by:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic coordinates.

Frequency Analysis: The calculation yields a set of vibrational modes and their corresponding frequencies. These frequencies often need to be scaled by an empirical factor to account for anharmonicity and other limitations of the computational method.

Intensity Calculation: The intensities of the IR and Raman bands are also calculated, allowing for the generation of a theoretical spectrum that can be directly compared with experimental data.

The predicted vibrational frequencies can aid in the assignment of complex experimental spectra, providing a deeper understanding of the molecule's vibrational modes.

| Spectroscopic Parameter | Computational Method | Typical Application |

| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Structure verification and assignment of complex spectra. nih.govivanmr.com |

| IR and Raman Frequencies | DFT | Assignment of vibrational modes and functional group identification. nih.gov |

By employing these advanced computational techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding future research and application of this compound.

Theoretical and Mechanistic Insights into Biological Interactions

In Silico Modeling of Ligand-Receptor Interactions (e.g., molecular docking, dynamics simulations)

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of ligands to their biological receptors. For indanone derivatives, these computational studies have been instrumental in elucidating interactions with various enzymes implicated in disease.

Molecular docking studies are frequently employed to predict the binding affinity and orientation of indanone derivatives within the active sites of target proteins. nih.gov For instance, research on novel indanone compounds designed as anti-Alzheimer's agents involved docking them into the crystal structures of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B). nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the ligand's binding energy. nih.govnih.gov In one study, docking calculations for an indanone derivative with cyclooxygenase-2 (COX-2) revealed a binding energy of -7.51 kcal/mol, indicating a favorable interaction. researchgate.net

Molecular dynamics simulations provide further insight by modeling the behavior of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding. researchgate.netpreprints.org Studies on indanone derivatives have used MD simulations to confirm the stability of the ligand within the binding pocket of enzymes like COX-1 and COX-2, showing minimal deviation over simulation periods of up to 100 nanoseconds. researchgate.netresearchgate.net This stability is a key indicator of a viable drug candidate.

The table below summarizes representative data from in silico studies on various indanone derivatives, illustrating the types of targets investigated and the predicted binding affinities.

| Derivative Class | Target Protein (PDB Code) | Docking Score (kcal/mol) | Simulation Stability |

| Indanone-Chalcone | Tobacco Mosaic Virus (TMV) CP | -4.83 | Stable interactions observed |

| Indanone Spiroisoxazoline | COX-2 | High | Favorable hydrogen bond formation |

| Indanone Derivative | AMPK (3AQV) | -8.07 | Stable complex confirmed by MD |

| Indanone Derivative | COX-2 (1CX2) | -7.51 | Stable complex confirmed by MD |

Structure-Activity Relationship (SAR) Studies: Mechanistic Implications of Structural Changes on Biological Pathways

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how a molecule's chemical structure relates to its biological activity. For the indanone scaffold, SAR studies have revealed critical insights into the features required for potent biological effects.

By synthesizing and testing a series of related compounds, researchers can determine the impact of different functional groups and substituents on activity. For example, in a series of indanone derivatives designed as multi-target agents for Alzheimer's disease, modifications to the scaffold led to significant variations in inhibitory activity against cholinesterases and amyloid-beta (Aβ) aggregation. nih.gov The introduction of electron-withdrawing groups or hydroxyl groups has been shown to be beneficial for the antibacterial activity of some indanone derivatives. nih.gov

SAR studies on chalcone (B49325) derivatives containing an indanone moiety have shown that the type and position of substituents on the phenyl ring significantly influence their therapeutic activity against the tobacco mosaic virus (TMV). nih.gov For instance, compounds with an electron-donating methyl group (3-CH₃-Ph or 4-CH₃-Ph) exhibited enhanced therapeutic effects compared to the unsubstituted phenyl derivative. nih.gov Similarly, in a series designed for anticancer activity via COX-2 inhibition, spiroisoxazoline derivatives with a methoxy (B1213986) group at the meta position of a phenyl ring showed superior selectivity and potency. nih.gov

These studies have mechanistic implications, suggesting that specific substituents can enhance binding to a target receptor, improve pharmacokinetic properties, or influence the compound's ability to interact with key residues in a biological pathway.

Enzyme Inhibition Mechanisms Involving the Indanone Core

The indanone core is a versatile scaffold for designing inhibitors of various enzymes. nih.gov Its rigid structure allows for the precise positioning of functional groups to interact with enzyme active sites. Indanone derivatives have shown potent inhibitory activity against several key enzymes, including cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurodegenerative diseases. nih.govnih.gov

The mechanism of inhibition often involves the indanone derivative binding to critical regions within the enzyme. In the case of AChE, some indanone-based inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to potent, dual-binding inhibition. This multi-target approach is a promising strategy for complex diseases like Alzheimer's. nih.gov

For other enzymes, such as cyclooxygenases (COX), indanone derivatives can act as selective inhibitors. Certain compounds have been developed to specifically inhibit COX-2, the enzyme responsible for inflammation, while sparing COX-1. rjptonline.org This selectivity is achieved by designing the molecule to fit optimally into the slightly larger active site of COX-2. Molecular docking studies have shown that the methyl sulfonyl and methoxy functional groups on some indanone derivatives are crucial for forming hydrogen bonds with key residues in the COX-2 active site. nih.gov

The table below presents inhibitory activities of selected indanone derivatives against various enzymes.

| Compound ID | Target Enzyme | IC₅₀ Value | Reference Compound | IC₅₀ of Reference |

| Compound 9 | AChE | 14.8 nM | Donepezil (B133215) | Similar |

| Compound 14 | AChE | 18.6 nM | Donepezil | Similar |

| D28-D30, D37-D39 | AChE, BChE, MAO-B | Effective Inhibition | - | - |

| Compound 9f | COX-2 | High Potency | Celecoxib | - |

Target Identification and Pathway Deconvolution through Chemical Biology Approaches

While in silico methods predict potential targets, chemical biology approaches are used to experimentally identify and validate the biological targets of compounds and elucidate the pathways they modulate. Indanone derivatives, due to their broad range of biological activities, have been investigated using such methods to pinpoint their precise mechanisms of action. beilstein-journals.org

These compounds can serve as chemical probes to explore complex biological systems. nih.gov For example, the discovery that certain indanone derivatives inhibit both cholinesterases and Aβ aggregation provides strong evidence for their potential to modulate multiple pathways involved in Alzheimer's disease pathology. nih.govnih.gov Further studies using cell-based assays can confirm these activities and help to deconvolve the specific signaling pathways affected.

In cancer research, indanone derivatives found to be cytotoxic are further investigated to identify their molecular targets. Studies on one potent compound revealed that it induced apoptosis in breast cancer cells by increasing the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the anti-apoptotic protein Bcl-2, suggesting activation of the mitochondrial-associated pathway. nih.gov These approaches move beyond simple enzyme inhibition to provide a more comprehensive picture of the compound's effect on cellular networks.

Understanding Molecular Recognition Processes at the Binding Site Level

A deep understanding of molecular recognition—the specific interaction between a ligand and its receptor—is crucial for drug design. affinimeter.comwhba1990.org This involves characterizing the precise non-covalent interactions at the atomic level that govern binding affinity and selectivity. nih.gov

For indanone derivatives, studies have detailed the specific interactions within the binding sites of their target enzymes. The carbonyl group of the indanone ring is a key feature, often acting as a hydrogen bond acceptor. The aromatic portion of the scaffold frequently engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine in the active site. nih.gov

For example, docking studies of an indanone derivative in the active site of the malarial enzyme E. coli MurB showed three critical hydrogen bonds: two involving a hydroxyl substituent on the compound with residues Tyr157 and Lys261, and another between the carbonyl group of the thiazolidine (B150603) ring and Ser228. mdpi.com Similarly, interactions between an indanone derivative and the anti-inflammatory target TNF-α are stabilized by hydrogen bonds formed by a hydroxyl group on the ligand. researchgate.netresearchgate.net

The table below details key amino acid interactions for indanone derivatives with specific biological targets, as identified through molecular modeling.

| Ligand Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Indanone Derivative | TNF-α | Leu57, Tyr59, Tyr119, Gly121 | Hydrogen Bonding, Hydrophobic |

| Indanone Derivative | AMPK | Met103, Thr104, Lys31, Asp159 | Hydrogen Bonding, π-sulfur |

| Indanone-Thiazolidine | E. coli MurB | Tyr157, Lys261, Ser228 | Hydrogen Bonding |

| Indanone Spiroisoxazoline | COX-2 | Arg513, His90, Tyr385 | Hydrogen Bonding, Hydrophobic |

These detailed molecular recognition patterns provide a rational basis for optimizing the structure of ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and other indanone derivatives to enhance their affinity and selectivity for desired biological targets.

Based on a comprehensive search of available scientific literature, there is insufficient information to generate a detailed article on This compound that adheres to the specific and advanced topics outlined in your request.

Consequently, it is not possible to provide scientifically accurate and verifiable content for the following sections and subsections as requested:

Applications of Ethyl 1 Oxo 2,3 Dihydro 1h Indene 5 Carboxylate in Synthetic Methodologies and Material Science

Integration into Advanced Functional Materials:No literature was found that connects this specific compound to applications in:

Organic Electronics and Optoelectronic Devices (e.g., OLEDs, Dyes, Photoinitiators)

Ligand Design in Catalysis

Discotic Liquid Crystals

To provide an article that meets the standards of scientific accuracy and avoids hallucination, the requested content cannot be generated. The foundational research required to address the specified outline for "ethyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate" does not appear to be publicly available at this time.

Emerging Research Frontiers and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

The synthesis of complex organic molecules, including substituted indanones, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). iscientific.orgresearchgate.net These computational tools are shifting the paradigm from labor-intensive experimental screening to predictive, data-driven synthesis design. iscientific.org

| AI/ML Application Area | Function in Indanone Synthesis Planning | Potential Benefit |

| Retrosynthesis Prediction | Identifies potential precursor molecules and reaction pathways by deconstructing the target molecule. nih.gov | Discovery of novel, non-intuitive synthetic routes. |

| Reaction Outcome Prediction | Forecasts the likely products and yields of a chemical reaction given specific reactants and conditions. researchgate.net | Reduces the number of failed experiments and conserves resources. |

| Condition Optimization | Suggests optimal catalysts, solvents, and temperatures to maximize yield and selectivity. nih.gov | Improves process efficiency and reduces byproduct formation. |

| Reagent Recommendation | Proposes suitable starting materials and reagents from virtual libraries based on cost and availability. elsevier.com | Streamlines supply chain considerations and lowers synthesis cost. |

Novel Applications in Sustainable Chemistry and Energy Research

The principles of sustainable or "green" chemistry are increasingly influencing the synthesis and application of indanone derivatives. Researchers are exploring pathways that utilize renewable feedstocks and environmentally benign catalysts to construct the indanone core. For instance, studies have focused on compounds derived from biomass as precursors, contributing to a more sustainable chemical industry. mdpi.com

In the realm of energy research, the rigid, planar structure and tunable electronic properties of the indanone scaffold make it an attractive candidate for use in functional materials. Indanone derivatives have been investigated for their potential in organic light-emitting devices (OLEDs), where they can serve as building blocks for emissive or charge-transporting materials. sioc-journal.cn The development of efficient, stable, and cost-effective organic materials is critical for the next generation of displays and solid-state lighting, representing a significant future application for specialized indanone compounds.

Development of Advanced Analytical Techniques for In-Situ Monitoring of Indanone Transformations

Understanding and controlling the complex transformations involved in synthesizing and modifying indanones requires precise, real-time analytical methods. In-situ (in the reaction mixture) monitoring provides immediate feedback on reaction progress, enabling chemists to optimize conditions on the fly and gain deep mechanistic insights. mt.com

Modern spectroscopic techniques are at the forefront of this effort. spectroscopyonline.com Methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. uvic.cahitec-zang.de For example, monitoring the characteristic carbonyl (C=O) stretch of the indanone ring with in-situ FTIR can provide precise kinetic data on its formation during a cyclization reaction. mt.com These data-rich approaches are essential for ensuring reaction robustness, maximizing yield, and facilitating safe and efficient scale-up from the laboratory to industrial production. hitec-zang.de

| Analytical Technique | Information Provided | Application in Indanone Synthesis |

| In-situ FTIR/Raman | Real-time concentration changes of functional groups (e.g., C=O, C-H). mt.com | Monitoring cyclization to form the ketone, tracking subsequent modifications. |

| Process NMR | Detailed structural information and quantification of species in the reaction mixture. uvic.ca | Identifying intermediates, byproducts, and determining reaction endpoints. |

| Mass Spectrometry (MS) | Detection of reaction components by mass-to-charge ratio, identifying transient species. uvic.ca | Elucidating complex reaction mechanisms and identifying catalyst states. |

| UV-Vis Spectroscopy | Tracking changes in chromophores and conjugated systems. hitec-zang.de | Monitoring reactions involving aromatic rings or the formation of colored species. |

Exploration of New Reactivity Modes and Unprecedented Transformations

The versatile reactivity of the 1-indanone (B140024) core continues to be a fertile ground for discovering novel chemical transformations. scispace.comrsc.org Contemporary research focuses on developing innovative methods to construct and functionalize the indanone skeleton, leading to the creation of highly complex molecular architectures.

Recent advances include transition-metal-catalyzed annulation strategies, where the indanone ring is fused with other cyclic systems. rsc.orgrsc.org For example, rhodium-catalyzed ring expansion reactions have been used to convert 1-indanones into larger benzocycloheptenone structures by inserting molecules like ethylene (B1197577) or alkynes into a carbon-carbon bond of the five-membered ring. scispace.comrsc.org Other emerging areas include photochemical methods and novel cyclization cascades that can build the indanone core with high efficiency and stereoselectivity. nih.gov These new reactions expand the synthetic toolkit available to chemists, enabling the construction of previously inaccessible indanone-containing natural products and bioactive compounds. scispace.comrsc.org

Outlook on the Broader Impact of Indanone Chemistry

The ongoing research into indanone chemistry is poised to have a significant and broad impact across multiple scientific and industrial sectors. The market for 1-indanone is projected to grow, driven by its expanding use as a crucial intermediate in the pharmaceutical and specialty chemical industries. industrytoday.co.uk

In medicine, the indanone scaffold is a "privileged structure," meaning it is frequently found in compounds that exhibit potent biological activity. nih.govresearchgate.net It is the core of drugs like donepezil (B133215) for Alzheimer's disease and is a key intermediate for rasagiline, used to treat Parkinson's disease. guidechem.comnih.gov Future research will likely yield new therapeutic agents for a range of conditions by leveraging the unique three-dimensional shape and chemical properties of novel indanone derivatives.

Beyond pharmaceuticals, the application of indanones in agrochemicals and advanced materials will continue to expand. nbinno.com As synthetic methodologies become more sophisticated and sustainable, the accessibility and diversity of indanone-based compounds will increase, solidifying their role as indispensable building blocks in modern organic chemistry.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products